molecular formula C14H20N2O6 B10807551 ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate

ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate

Cat. No.: B10807551
M. Wt: 312.32 g/mol
InChI Key: PBBNFPFIUACSDL-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O6 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C15H21N O6
Molecular Weight: 311.33 g/mol
IUPAC Name: Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl}piperidine-3-carboxylate
Canonical SMILES: CCOC(=O)C1CCCN(C1)CC2=C(C(=O)C=C(O2)CO)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades, such as the elevation of intracellular calcium levels and activation of protein kinase pathways .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. For instance, it has been observed to inhibit the secretion of TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

  • Case Study on Antidiabetic Effects : A study investigated the impact of this compound on blood glucose levels in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels compared to the control group, suggesting its potential role as an antidiabetic agent .
  • Cancer Research : In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against breast cancer cells (MCF7), with an IC50 value of 25 µM. This suggests a possible avenue for further research into its anticancer properties .

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl 4-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O6/c1-2-21-14(20)16-5-3-15(4-6-16)8-12-13(19)11(18)7-10(9-17)22-12/h7,17,19H,2-6,8-9H2,1H3

InChI Key

PBBNFPFIUACSDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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